Researchers face assay failure when using octreotide or insoluble pamoate salts in liquid formulations. Pasireotide diaspartate solves this with >100 mg/mL aqueous solubility and ~40-fold higher SSTR5 affinity. • Enables immediate-release subcutaneous dosing without PLGA encapsulation • Validated for in vitro/in vivo corticotroph adenoma models • Rapid Tmax (0.25-0.5 h) for acute endocrine secretion studies. Sourced for reliable reference standard supply.
Pasireotide diaspartate is a synthetic, long-acting cyclohexapeptide somatostatin analog (SSA) distinguished by its broad receptor binding profile and high aqueous solubility [1]. Unlike first-generation SSAs, pasireotide exhibits high functional activity across somatostatin receptor subtypes 1, 2, 3, and 5, with a uniquely high affinity for SSTR5 [2]. The diaspartate salt form is specifically engineered for immediate-release subcutaneous administration and acute experimental models, offering a solubility profile exceeding 100 mg/mL in water [1]. This combination of multi-receptor targeting and rapid aqueous dissolution makes it a critical precursor and reference standard for neuroendocrine research, formulation development, and hypersecretory disease modeling[2].
Substituting pasireotide diaspartate with either traditional SSAs (like octreotide) or alternative salt forms (like pasireotide pamoate) fundamentally compromises experimental and formulation integrity [1]. Traditional SSAs primarily target SSTR2, rendering them ineffective in corticotroph tumor models (e.g., Cushing's disease) where SSTR2 is downregulated but SSTR5 is highly expressed [2]. Furthermore, attempting to use pasireotide pamoate for standard aqueous assays or immediate-release formulations will fail due to the pamoate salt's practical insolubility in water; it is exclusively designed for sustained-release poly(D,L-lactide-co-glycolide) (PLGA) microsphere depot injections [3]. Therefore, procurement of the freely soluble diaspartate salt is mandatory for liquid subcutaneous formulations, acute pharmacokinetic profiling, and direct in vitro receptor binding assays[1].
Pasireotide demonstrates a fundamentally different receptor binding profile compared to first-generation SSAs, exhibiting an approximately 39- to 40-fold higher binding affinity for the human SSTR5 receptor than octreotide [1]. While octreotide and lanreotide have IC50 values of 0.38 nM and 0.54 nM respectively for SSTR2, their affinity for SSTR5 is comparatively weak [2]. Pasireotide's high affinity (pKi = 9.9) for SSTR5 is critical because corticotroph adenomas typically express high levels of SSTR5 and low levels of SSTR2 [1].
| Evidence Dimension | SSTR5 Binding Affinity |
| Target Compound Data | Pasireotide (39- to 40-fold higher affinity for SSTR5; pKi = 9.9) |
| Comparator Or Baseline | Octreotide (Weak SSTR5 affinity) |
| Quantified Difference | ~40-fold higher binding affinity for SSTR5 |
| Conditions | In vitro human somatostatin receptor binding assays |
Procurement of pasireotide is essential for research and therapeutic development targeting SSTR5-dominant neuroendocrine tumors where octreotide is ineffective.
The selection of the salt form is the primary determinant of processability for pasireotide formulations. Pasireotide diaspartate is freely soluble in water, achieving concentrations greater than 10% w/v (>100 mg/mL), which allows for straightforward preparation of immediate-release aqueous solutions for subcutaneous injection [1]. In stark contrast, pasireotide pamoate is practically insoluble in water due to the bulky, hydrophobic pamoic acid counterion, restricting its use exclusively to complex, sustained-release poly(D,L-lactide-co-glycolide) (PLGA) microsphere suspensions [2].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Pasireotide Diaspartate (>100 mg/mL; >10% w/v) |
| Comparator Or Baseline | Pasireotide Pamoate (Practically insoluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard aqueous buffer / water at room temperature |
Buyers developing liquid formulations, acute dosing protocols, or standard in vitro assays must procure the diaspartate salt to avoid the severe solubility bottlenecks of the pamoate form.
In established in vivo models of hypercortisolism, pasireotide demonstrates potent neuroendocrine inhibitory effects that traditional SSAs lack. In rat models, pasireotide robustly inhibits the secretion of both adrenocorticotropic hormone (ACTH) and corticosterone [1]. Conversely, octreotide is significantly less efficacious at inhibiting ACTH release and completely fails to inhibit corticotropin-releasing hormone (CRH)-induced corticosterone secretion [1]. Furthermore, pasireotide inhibits ACTH release in primary mouse ACTH-secreting pituitary cells with a highly potent IC50 of 0.2 nmol/L[2].
| Evidence Dimension | CRH-induced corticosterone inhibition |
| Target Compound Data | Pasireotide (Robustly inhibits corticosterone and ACTH secretion) |
| Comparator Or Baseline | Octreotide (Fails to inhibit CRH-induced corticosterone secretion) |
| Quantified Difference | Complete inhibition vs. failure to inhibit |
| Conditions | In vivo rat models of CRH-induced hypercortisolism |
Validates pasireotide diaspartate as the mandatory positive control and active pharmaceutical ingredient for modeling and treating ACTH-dependent Cushing's disease.
Due to its >10% w/v aqueous solubility, pasireotide diaspartate is the required salt form for developing immediate-release liquid dosage forms, such as daily subcutaneous injections or continuous infusion systems. It avoids the complex PLGA encapsulation processes required for the practically insoluble pamoate salt [1].
Pasireotide diaspartate is the optimal reference standard for in vitro and in vivo models of Cushing's disease and corticotroph adenomas. Its ~40-fold higher affinity for SSTR5 compared to octreotide ensures accurate targeting of tumors that have downregulated SSTR2 expression [2].
For laboratory workflows requiring rapid, precise modulation of the endocrine system, the diaspartate salt provides rapid dissolution and absorption (Tmax 0.25-0.5 hours). It is highly effective for acute assays measuring the inhibition of ACTH, growth hormone (GH), and insulin secretion in primary cell cultures or animal models [3].